molecular formula C12H7F3O2 B11872877 1-(Trifluoromethyl)naphthalene-7-carboxylic acid

1-(Trifluoromethyl)naphthalene-7-carboxylic acid

Cat. No.: B11872877
M. Wt: 240.18 g/mol
InChI Key: LSXBDPOOVFVKQH-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-7-carboxylic acid is an organic compound with the molecular formula C12H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring at the 1-position and a carboxylic acid group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a widely used method for the synthesis of such compounds.

Industrial Production Methods: Industrial production of 1-(Trifluoromethyl)naphthalene-7-carboxylic acid may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol or naphthaldehyde derivatives .

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)naphthalene-7-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
  • 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid
  • 6-(Trifluoromethyl)pyridine-2-carboxylic acid

Comparison: 1-(Trifluoromethyl)naphthalene-7-carboxylic acid is unique due to its naphthalene core, which provides a rigid and planar structure. This distinguishes it from cyclopentane and cyclohexane derivatives, which have more flexible ring systems. The presence of the trifluoromethyl group enhances the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C12H7F3O2

Molecular Weight

240.18 g/mol

IUPAC Name

8-(trifluoromethyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)10-3-1-2-7-4-5-8(11(16)17)6-9(7)10/h1-6H,(H,16,17)

InChI Key

LSXBDPOOVFVKQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)C(F)(F)F

Origin of Product

United States

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